

Commercially Available Rosiglitazone-d4 Standards: A Technical Guide

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Compound of Interest					
Compound Name:	Rosiglitazone-d4				
Cat. No.:	B15137921	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs, known for its role as a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARy).[1][2] Its primary therapeutic application has been in the management of type 2 diabetes, where it functions as an insulin sensitizer, thereby improving glycemic control.[2] In bioanalytical studies, particularly those involving pharmacokinetic and metabolic profiling, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification.

Rosiglitazone-d4, a deuterated analog of rosiglitazone, serves as an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to the analyte and its distinct mass-to-charge ratio. This technical guide provides an in-depth overview of commercially available Rosiglitazone-d4 standards, their technical specifications, and detailed methodologies for their application in research and development.

Commercially Available Rosiglitazone-d4 Standards

Several suppliers offer **Rosiglitazone-d4** and other related isotopically labeled standards. While specific quantitative data such as purity and isotopic enrichment are batch-specific and provided in the Certificate of Analysis (CoA) upon purchase, the following table summarizes representative product specifications from various commercial sources. Researchers are advised to request the CoA from the supplier for the most accurate and up-to-date information.



Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity/Note s
MedChemEx press	Rosiglitazone -d4-1	HY-17386S1	C18H15D4N3O 3S	361.45	Deuterium- labeled Rosiglitazone
Axios Research	N-Desmethyl rosiglitazone- d4	AR-R01987	C17H13D4N3O 3S	347.43	Comes with a comprehensi ve Certificate of Analysis (COA).[3]
Axios Research	5-Hydroxy Rosiglitazone -d4 (Phenyl- d4)	AR-R01988	C18H15D4N3O 4S	377.45	Comes with a comprehensi ve Certificate of Analysis (COA).[3]
TLC Pharmaceutic al Standards	5-Hydroxy Rosiglitazone -d4 (Phenyl- d4)	R-086	C18H15D4N3O 4S	377.45	Part of a range of Rosiglitazone related standards.

Experimental Protocols

The use of **Rosiglitazone-d4** as an internal standard is central to the accurate quantification of rosiglitazone in biological matrices. Below are detailed methodologies synthesized from various validated bioanalytical methods.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of rosiglitazone from plasma samples.

Reagents and Materials:



- Human plasma (or other relevant biological matrix)
- Rosiglitazone-d4 internal standard solution (concentration to be optimized based on the expected analyte concentration range)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Procedure:
 - Pipette 200 μL of plasma sample into a clean microcentrifuge tube.
 - Add a specified amount of Rosiglitazone-d4 internal standard solution.
 - Add 600 μL of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in a suitable volume (e.g., 200 μL) of the mobile phase.
 - Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:



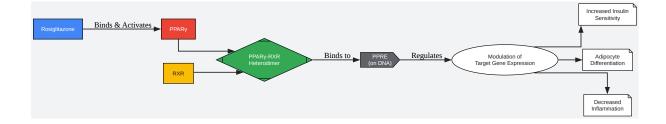
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):
 - Column: A C18 analytical column (e.g., Gemini C18, 50 x 4.6 mm, 3 μm).[4]
 - Mobile Phase:
 - A: 10 mM Ammonium Formate (pH 4.0)[4]
 - B: Acetonitrile[4]
 - Gradient: Isocratic or gradient elution can be optimized. An example of an isocratic condition is 10:90 (A:B).[4]
 - Flow Rate: 0.8 mL/min.[4]
 - Injection Volume: 10 μL.[4]
 - Column Temperature: 40°C.
- Mass Spectrometric Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Rosiglitazone:m/z 358.0 → 135.0[5]
 - Rosiglitazone-d4: The precursor ion will be m/z 362.0. The product ion will likely be the same as the unlabeled compound, m/z 135.0, as the deuterium atoms are typically on a part of the molecule that is not fragmented. This transition needs to be confirmed by direct infusion of the Rosiglitazone-d4 standard.



 Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity for both the analyte and the internal standard.

Signaling Pathway and Experimental Workflow Rosiglitazone Signaling Pathway

Rosiglitazone exerts its therapeutic effects by activating PPARy, a nuclear receptor that regulates the transcription of numerous genes involved in glucose and lipid metabolism. Upon activation, PPARy forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the expression of genes that enhance insulin sensitivity, promote adipocyte differentiation, and exert anti-inflammatory effects.



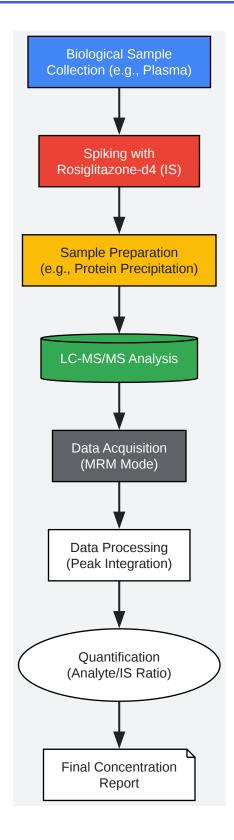
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Caption: Rosiglitazone activates PPARy, leading to gene expression changes that improve insulin sensitivity.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of rosiglitazone in a biological matrix using **Rosiglitazone-d4** as an internal standard.





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Caption: A standard bioanalytical workflow for the quantification of rosiglitazone using an internal standard.



Conclusion

Rosiglitazone-d4 is an essential tool for the accurate and reliable quantification of rosiglitazone in various biological matrices. This guide provides a comprehensive overview of commercially available standards and a detailed framework for the development and implementation of robust bioanalytical methods. Researchers should always refer to the supplier's Certificate of Analysis for specific product details and validate all analytical methods according to the relevant regulatory guidelines to ensure data integrity and reliability.

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